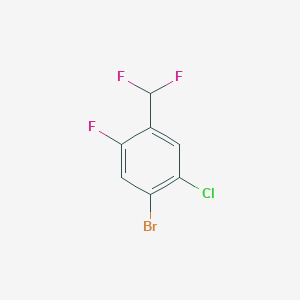

1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene

Description

Properties

Molecular Formula |

C7H3BrClF3 |

|---|---|

Molecular Weight |

259.45 g/mol |

IUPAC Name |

1-bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene |

InChI |

InChI=1S/C7H3BrClF3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,7H |

InChI Key |

HFSCNHKFKKACMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization and Bromination of Halogenated Anilines

A key method involves diazotizing a halogenated aniline derivative followed by bromination:

- Starting Material: 2-chloro-4-fluoroaniline or related halogenated anilines.

- Diazotization: Treatment with sodium nitrite or potassium nitrite in acidic aqueous media at low temperatures (-5 to 5 °C) to form the diazonium salt.

- Bromination: Reaction of the diazonium salt with a brominating agent such as cuprous bromide dissolved in hydrobromic acid at 20–70 °C for 1–5 hours.

- Workup: Extraction with organic solvents (e.g., ether), washing, drying, concentration, and purification by distillation or chromatography.

This method is well-documented for producing 1-bromo-2-chloro-4-fluorobenzene and can be adapted for fluorinated difluoromethyl derivatives by starting from appropriately substituted anilines or benzene precursors.

Halogenation and Difluoromethylation of Benzene Precursors

- Halogenation: Selective chlorination and bromination of benzene derivatives bearing difluoromethyl groups can be achieved using chlorine gas and brominating agents under controlled conditions.

- Difluoromethylation: Introduction of the difluoromethyl group (-CF2H) is often performed via nucleophilic substitution or radical methods using difluoromethylating reagents.

- Catalysis and Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at temperatures ranging from 60 to 80 °C. Catalysts or bases like sodium hydroxide may be used to promote selective substitution.

One-Pot or Multi-Step Synthesis

- Multi-step synthesis may involve initial formation of a difluoromethyl-substituted benzene, followed by sequential halogenation steps.

- Optimization of stoichiometric ratios of halogenating agents is critical to minimize by-products such as dihalogenated derivatives.

- Reaction monitoring by NMR and mass spectrometry ensures regioselectivity and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Diazotization | Sodium nitrite, HCl, aqueous medium | -5 to 5 °C | 0.5 to 3 hours | Control temperature to avoid side reactions |

| Bromination | Cuprous bromide in 48% hydrobromic acid | 20 to 70 °C | 1 to 5 hours | Stoichiometry: 1.0–1.2 equiv. brominating agent |

| Difluoromethylation | Difluoromethylating reagent, base (NaOH) | 60 to 80 °C | Variable | Solvent polarity affects selectivity |

| Purification | Extraction, washing, drying, distillation | Ambient to reflux | As needed | Chromatography may be used for purity |

Analytical and Research Findings

- NMR Spectroscopy: Confirms the presence of difluoromethyl and halogen substituents; characteristic chemical shifts for -CF2H groups appear between -100 to -120 ppm in ^19F NMR.

- Mass Spectrometry: High-resolution MS distinguishes isotopic patterns of bromine and chlorine, confirming molecular composition.

- X-ray Crystallography: Provides unambiguous structural confirmation, especially useful for verifying substitution patterns.

- Computational Studies: Density Functional Theory (DFT) calculations reveal regioselectivity trends, showing that electron-withdrawing groups direct electrophilic substitution to para positions relative to substituents.

- Stability: The compound is sensitive to moisture and light; storage under inert atmosphere at low temperature is recommended to prevent decomposition and hydrolysis.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization + Bromination | 2-chloro-4-fluoroaniline | NaNO2, CuBr, HBr, low temp diazotization | High regioselectivity, well-established | Requires careful temperature control |

| Halogenation + Difluoromethylation | Difluoromethyl-substituted benzene | Cl2, Br2, NaOH, DMSO, elevated temp | Direct introduction of halogens and CF2H | Possible side reactions, requires optimization |

| Multi-step synthesis | Halogenated benzene derivatives | Sequential halogenation and CF2H introduction | Flexibility in substitution pattern | Longer synthesis time, purification challenges |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.

Coupling Reactions: It can undergo coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions often involve the use of catalysts and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex aromatic compounds through various chemical reactions, including electrophilic aromatic substitution and palladium-catalyzed coupling methods. These reactions are essential for synthesizing more intricate molecules used in pharmaceuticals and agrochemicals.

Table 1: Comparison of Reaction Mechanisms

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Bromine and chlorine act as leaving groups, facilitating nucleophilic attacks on the aromatic ring. |

| Palladium-Catalyzed Coupling | Enables the formation of carbon-carbon bonds between the aromatic ring and boronic acids in Suzuki reactions. |

Biological Applications

Pharmaceutical Development

The compound has been investigated for its potential role in developing bioactive molecules with therapeutic effects. Its structural properties allow it to interact with biological targets, making it a candidate for drug development aimed at treating various diseases, including cancer and infectious diseases .

Case Study: Inhibition of SARS-CoV-2

Recent studies have evaluated derivatives of this compound for their inhibitory effects against SARS-CoV-2. Computational docking studies indicated that certain derivatives exhibit strong interactions with viral proteins, suggesting potential as antiviral agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals that require specific reactivity profiles due to its unique halogen substituents. This compound's ability to undergo various transformations makes it valuable in synthesizing agrochemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene involves its interaction with molecular targets and pathways. The halogen atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Lipophilicity : The difluoromethyl group in the target compound increases logP compared to analogs with single fluorine atoms. For example, 1-bromo-2-chloro-4-fluorobenzene (logP ~2.1) has lower lipid solubility than the target compound (estimated logP ~2.8) due to –CF₂H’s hydrophobicity .

- Boiling/Melting Points : Data for the target compound is scarce, but analogs like 1-bromo-3-chloro-5-fluorobenzene (bp: 165–168°C) suggest that the –CF₂H group may elevate boiling points due to increased molecular weight and polarity .

- Reactivity : The chlorine and bromine substituents at positions 1 and 2 create steric hindrance, reducing electrophilic substitution rates compared to para-substituted analogs. However, the –CF₂H group at position 4 can stabilize adjacent negative charges, facilitating nucleophilic aromatic substitution .

Biological Activity

1-Bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant studies that highlight its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound has the following chemical formula: CHBrClF. The presence of multiple halogen substituents—bromine, chlorine, and fluorine—affects its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen atoms facilitate various chemical reactions, leading to the formation of reactive intermediates that can inhibit enzymes or disrupt cellular processes.

Key Mechanistic Insights:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where bromine or chlorine is replaced by other nucleophiles, potentially leading to biologically active derivatives.

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antifungal Properties

Research indicates that halogenated compounds similar to this compound exhibit antifungal activity. For instance, compounds with similar structures have shown effectiveness against various fungal strains, suggesting potential applications in antifungal drug development.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antifungal | TBD |

| Similar Halogenated Compounds | Antifungal | 0.00195 - 0.0078 |

Antibacterial Activity

Halogenated aromatic compounds are often screened for antibacterial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial activity against pathogens like Escherichia coli and Candida species .

Case Studies and Research Findings

- Synthesis and Screening : A study synthesized various halogenated benzene derivatives and evaluated their antibacterial efficacy. Compounds with similar structures exhibited IC50 values ranging from 51.4 µg/mL to higher concentrations, indicating a promising avenue for further exploration of this compound in drug development .

- Pharmaceutical Applications : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals where fluorinated compounds are known to enhance bioactivity and metabolic stability .

- Environmental Impact : Studies have also explored the biodegradation of fluorinated compounds, indicating that while they are resistant to degradation, microbial pathways exist that can transform these compounds under specific conditions .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-bromo-2-chloro-4-(difluoromethyl)-5-fluorobenzene, and how do reaction conditions influence yield?

The compound can be synthesized via sequential halogenation and difluoromethylation. A typical approach involves:

- Step 1 : Bromination/chlorination of a fluorobenzene precursor using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (0–40°C) to achieve regioselective substitution .

- Step 2 : Difluoromethylation at the para position via radical-mediated reactions (e.g., using Zn(SO₂CF₂H)₂) or nucleophilic substitution with difluoromethyl copper reagents .

Critical factors : - Temperature control during halogenation to avoid polysubstitution.

- Solvent choice (e.g., DMF for difluoromethylation) impacts reaction efficiency. Yields typically range from 50–70% but may drop if steric hindrance occurs at the 4-position .

How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

What purification strategies are effective for removing halogenated byproducts?

- Distillation : Effective for separating volatile byproducts (e.g., unreacted Br₂ or Cl₂) under reduced pressure (bp ~160–180°C) .

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to isolate the target compound from dihalogenated impurities .

- Recrystallization : Ethanol/water mixtures improve crystallinity and remove polar contaminants .

How should stability and storage conditions be optimized?

- Storage : Under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis of the difluoromethyl group .

- Decomposition Risks : Exposure to light or moisture may generate HF; monitor via pH strips in storage vials .

Advanced Research Questions

How can regioselectivity challenges during halogenation be systematically addressed?

Regioselectivity in polyhalogenated aromatics is influenced by:

- Directing Groups : The existing fluorine at the 5-position directs electrophiles to the ortho/para positions. Computational modeling (DFT) predicts activation energies for competing pathways .

- Catalyst Screening : Lewis acids like FeBr₃ favor bromination at the 1-position, while Cl₂/AlCl₃ targets the 2-position . Validate using competitive kinetic experiments.

How do contradictory data on physical properties (e.g., boiling point) arise, and how should they be resolved?

Discrepancies in reported boiling points (e.g., 162–180°C) may stem from:

- Purity Variability : Impurities like residual solvents lower observed bp. Cross-validate with GC-MS .

- Measurement Techniques : Differential scanning calorimetry (DSC) provides more accurate thermal data than distillation methods .

What computational tools predict reactivity in cross-coupling reactions involving this compound?

- DFT Calculations : Simulate transition states for Suzuki-Miyaura couplings to evaluate steric effects from the difluoromethyl group .

- Molecular Docking : Assess compatibility with palladium catalysts (e.g., Pd(PPh₃)₄) for designing novel biaryl intermediates .

How can unexpected byproducts from difluoromethylation be analyzed and mitigated?

Common byproducts include:

- Trifluoromethyl derivatives : Caused by overfluorination; suppress by limiting reaction time and excess reagent .

- Dehalogenated products : Use radical scavengers (e.g., BHT) to minimize C-Br bond cleavage .

What novel applications exist in medicinal chemistry for this compound?

- Agrochemical Intermediates : Serve as precursors for SDHI fungicides (e.g., fluxapyroxad analogs) by coupling with pyrazole-carboxamides .

- Kinase Inhibitors : Functionalize via Buchwald-Hartwig amination to create IKK2 inhibitors (e.g., AZD3264) .

How can researchers validate environmental and safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.